molecular formula C7H7IO B135260 3-Iodoanisole CAS No. 766-85-8

3-Iodoanisole

Cat. No. B135260
CAS RN: 766-85-8
M. Wt: 234.03 g/mol
InChI Key: RSHBAGGASAJQCH-UHFFFAOYSA-N
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Description

3-Iodoanisole is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting reactivity profile. It serves as a precursor or intermediate in the synthesis of more complex molecules, including indoles, isoxazoles, and anisole derivatives.

Synthesis Analysis

The synthesis of 3-iodoanisole derivatives has been explored through different methodologies. One approach involves the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization to yield 3-iodoindoles in excellent yields . Another study demonstrated the lithium-mediated alumination of 3-iodoanisole, which resulted in complex reactions leading to the formation of molecular salts, benzyne intermediates, and trapped products . Additionally, a one-pot synthesis of 3,4,5-triiodoanisole from para-anisic acid through a C–H iodination/ipso-iododecarboxylation strategy has been reported, showcasing a practical method for the synthesis of trisubstituted anisole derivatives .

Molecular Structure Analysis

The molecular structure and conformation of related fluoroanisole compounds have been studied using gas-phase electron diffraction and quantum chemical calculations, revealing a planar heavy atom skeleton and the existence of different conformers . Although not directly studying 3-iodoanisole, these findings provide insight into the structural aspects of halogenated anisoles.

Chemical Reactions Analysis

3-Iodoanisole undergoes various chemical reactions, including iodocyclization to form benzo[b]thiophenes and reactions with iodine monochloride to produce 3-iodo-4H-pyran-4-ones, which can be further converted into different heterocyclic compounds . The nitration of 3-iodoanisole has been studied, leading to the formation of nitroanisole derivatives and providing insights into the mechanism of nitrodeiodination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodoanisole derivatives can be inferred from studies on related compounds. For instance, the aggregation behavior of 2-hydroxy-3-iodo-5-nitrobenzaldehyde has been analyzed, showing the importance of C-H...O, iodo-nitro, and pi-pi stacking interactions in the solid state . These interactions are likely to be relevant for the properties of 3-iodoanisole as well.

Scientific Research Applications

Nitration Reactions

Nitration of 3-iodoanisole has been studied, demonstrating its conversion to 3-nitroanisole and other nitration products. This research aids in understanding the reactivity and potential applications of 3-iodoanisole in organic synthesis (Butler & Sanderson, 1975).

Photocatalysis

3-Iodoanisole plays a role in catalysis, as evidenced by its use in the oxidative cyclization of N-alkenylamides to oxazolines, highlighting its potential in photocatalytic applications (Butt et al., 2019).

Electronic Structure Studies

The electronic structures of iodoanisoles, including 3-iodoanisole, have been investigated using ultraviolet photoelectron spectroscopy. This research provides insights into the electron-rich structure of 3-iodoanisole, which influences its reactivity in organic reactions (Tong et al., 2009).

Synthesis of Chiral Precursors

3-Iodoanisole has been used in the synthesis of chiral intermediates, such as for PET tracers, demonstrating its utility in advanced chemical synthesis (Kuroda et al., 2000).

Vibrational Spectra Analysis

The vibrational spectra of 3-iodoanisole have been extensively studied, providing valuable data for structural analysis and molecular characterization (Arivazhagan et al., 2013).

Molecular Energetics

Studies on the molecular energetics of monoiodoanisole isomers, including 3-iodoanisole, have contributed to understanding their thermodynamic properties, important in various chemical processes (Ferreira & Silva, 2012).

Isotopic Exchange Research

Research on isotopic exchange between 3-iodoanisole and inorganic iodine provides insights into reaction mechanisms, crucial for designing more efficient chemical processes (Anbar & Rein, 1964).

Safety And Hazards

3-Iodoanisole causes skin irritation and eye irritation. It may cause respiratory irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-iodo-3-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBAGGASAJQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061105
Record name Benzene, 1-iodo-3-methoxy-
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Molecular Weight

234.03 g/mol
Source PubChem
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Product Name

3-Iodoanisole

CAS RN

766-85-8
Record name 3-Iodoanisole
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